Sodiumdehydroacetatemonohydrate
Description
Crystallographic Analysis of Hydrate Forms
Sodium dehydroacetate monohydrate crystallizes in a monoclinic system with a plate-like morphology, as observed through scanning electron microscopy (SEM). Powder X-ray diffraction (PXRD) patterns distinguish it from the anhydrous and dihydrate forms by unique peaks at 2θ = 12.4°, 15.7°, and 24.3°, corresponding to its layered crystal lattice. The monohydrate’s unit cell parameters (a = 8.92 Å, b = 10.31 Å, c = 7.45 Å; β = 102.5°) accommodate water molecules within interstitial sites, stabilizing the structure through hydrogen bonds. In contrast, the metastable dihydrate form adopts a hollow needle morphology with a higher specific surface area (21.37 m²/g vs. 15.31 m²/g for the monohydrate), attributed to rapid crystallization under high supersaturation conditions.
Thermogravimetric analysis (TGA) confirms the monohydrate’s stoichiometry, showing an 8.66% mass loss at 120°C due to water release. The dihydrate, however, loses 15.61% of its mass at 80°C, consistent with two water molecules per formula unit. Differential scanning calorimetry (DSC) endotherms further validate these transitions, with the monohydrate exhibiting superior thermal stability.
Molecular Configuration and Hydrogen Bonding Networks
The molecular structure of DHA-S·H₂O comprises a dehydroacetate anion coordinated to a sodium cation and one water molecule. Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:
- A broad O–H stretch at 3200–3500 cm⁻¹ from water and hydroxyl groups.
- C=O stretches at 1670 cm⁻¹ (ketone) and 1640 cm⁻¹ (ester).
- C–O–C vibrations at 1250–1100 cm⁻¹.
Raman spectroscopy reveals hydrogen bonding between the water molecule and the carbonyl oxygen of the dehydroacetate anion, forming a cyclic O–H···O network. This network stabilizes the crystal lattice, as evidenced by terahertz spectroscopy studies on analogous hydrates, where hydrogen bond stretching modes at 1.85 THz correlate with intramolecular interactions. Comparatively, the anhydrous form lacks these water-mediated bonds, resulting in a less cohesive structure.
Comparative Analysis of Monohydrate vs. Anhydrous Structures
The monohydrate’s hydration shell significantly alters its physicochemical properties relative to the anhydrous form:
| Property | Monohydrate | Anhydrous Form |
|---|---|---|
| Solubility (H₂O) | 45 g/100 mL (25°C) | 12 g/100 mL (25°C) |
| Density | 1.52 g/cm³ | 1.48 g/cm³ |
| Thermal Stability | Stable up to 120°C | Decomposes at 95°C |
The monohydrate’s enhanced solubility arises from water-mediated solvation, while its higher density reflects tighter molecular packing. PXRD analysis shows that the anhydrous form lacks the 12.4° peak, indicating a disordered lattice without water incorporation.
Hydration State Stability in Different Environmental Conditions
Dynamic vapor sorption (DVS) experiments demonstrate the monohydrate’s stability at 25°C and 30–60% relative humidity (RH). Above 60% RH, it absorbs moisture but retains its structure, whereas the dihydrate undergoes irreversible transformation to the monohydrate within 30 days at 30% RH. This phase change is accompanied by morphological shifts: hollow dihydrate needles collapse into fractured plates as water molecules evacuate the lattice.
In contrast, the anhydrous form rapidly converts to the monohydrate at RH >40%, underscoring the thermodynamic favorability of the hydrated state. Industrial crystallization processes thus prioritize slow cooling rates (0.5°C/min) to yield the monohydrate, whereas rapid cooling (5°C/min) produces transient dihydrate needles unsuitable for long-term storage.
Properties
IUPAC Name |
sodium;3-acetyl-6-methyl-2-oxopyran-4-olate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na.H2O/c1-4-3-6(10)7(5(2)9)8(11)12-4;;/h3,10H,1-2H3;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXRILZQWUAPE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketene Polymerization and Dehydroacetic Acid Formation
The synthesis of sodium dehydroacetate monohydrate begins with the preparation of dehydroacetic acid (DHA), a precursor derived from the polymerization of diketene (C₄H₄O₂). Industrial methods typically involve the following steps:
-
Diketene Absorption and Polymerization : Diketene gas is absorbed into a toluene solution containing a composite catalyst (e.g., sodium acetate anhydrous) and a water absorbent (e.g., acetic anhydride) at 5–10°C. The mixture is then polymerized at 50–60°C for 1–2 hours, forming a thick ketene dimer solution.
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Cooling and Separation : The reaction solution is cooled to 0–5°C to precipitate dehydroacetic acid, which is filtered and washed with deionized water to remove residual solvents.
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Neutralization with Sodium Hydroxide : The purified dehydroacetic acid is dissolved in water and neutralized with a 10–15% NaOH solution at 60–65°C, maintaining a pH of 8–9. This step converts dehydroacetic acid into sodium dehydroacetate.
Key Parameters :
Food-Grade Sodium Dehydroacetate Monohydrate Synthesis
A specialized method for food-grade purity involves recrystallization with absolute ethanol to eliminate impurities:
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Recrystallization of DHA : Dehydroacetic acid is dissolved in hot ethanol (70–80°C) and cooled to 20–25°C to form high-purity crystals.
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Neutralization and Drying : The refined DHA is neutralized with NaOH, and the resulting sodium dehydroacetate solution is spray-dried at 90–100°C to obtain the monohydrate form.
Advantages :
-
Ethanol recrystallization removes organic impurities, achieving >99.5% purity.
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Spray drying ensures uniform particle size and prevents thermal degradation.
Crystallization Dynamics and Hydrate Control
Cooling Crystallization and Supersaturation Effects
The hydrate form (monohydrate vs. dihydrate) is critically influenced by the rate of supersaturation generation during cooling:
| Cooling Rate (°C/min) | Supersaturation Rate | Crystal Form | Morphology |
|---|---|---|---|
| 0.5 | Low | Monohydrate | Plate-like |
| 2.0 | High | Dihydrate | Needle-like |
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Monohydrate Formation : Slow cooling (0.5°C/min) promotes the growth of plate-like monohydrate crystals, which are thermodynamically stable.
-
Dihydrate Formation : Rapid cooling (2.0°C/min) yields metastable needle-like dihydrate crystals, which gradually transform into monohydrate upon exposure to ambient humidity.
Mechanism :
Transformation Behavior Between Hydrates
The dihydrate-to-monohydrate transition occurs via a solvent-mediated process:
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Dissolution of Dihydrate : Dihydrate crystals dissolve in water, increasing local DHA-S concentration.
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Nucleation of Monohydrate : Monohydrate nuclei form once the solution exceeds its solubility threshold.
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Ostwald Ripening : Smaller dihydrate particles dissolve and reprecipitate as larger monohydrate crystals.
Factors Affecting Transformation :
Purification and Quality Assurance
Decolorization and Filtration
Activated carbon (2.5–5% w/w) is added to the sodium dehydroacetate solution at 60–65°C to adsorb colored impurities. The solution is then filtered through a pressure filter to remove carbon residues, yielding a colorless liquid.
Drying and Particle Size Control
The purified solution is concentrated to 40–50% solids and dried using one of two methods:
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Spray Drying : Produces fine, spherical particles (50–100 µm) suitable for powdered formulations.
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Fluidized Bed Drying : Generates larger granules (200–500 µm) for tablet compression.
Analytical Compliance :
Critical Factors Influencing Process Efficiency
Temperature and Reaction Kinetics
pH Control During Neutralization
Maintaining pH 8–9 ensures complete conversion of dehydroacetic acid to its sodium salt. Deviations outside this range lead to:
Industrial Case Studies and Method Comparison
Chemical Reactions Analysis
Types of Reactions: Sodiumdehydroacetatemonohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroacetic acid.
Reduction: It can be reduced to form sodium dehydroacetate.
Substitution: It can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dehydroacetic acid.
Reduction: Sodium dehydroacetate.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Food Preservation
Sodium dehydroacetate is predominantly used as a food preservative . Its effectiveness is noted even at low concentrations, such as 0.075 g/kg in meat products. The compound functions by inhibiting the growth of bacteria and fungi, thereby extending the shelf life of food products. Regulatory approvals vary by region; for instance:
- USA : Permitted in specific foods such as pickled vegetables and fermented soy products at concentrations up to 65 ppm.
- China : Approved for use in a wider range of food items, including compound seasonings and pickled mushrooms.
- EU : Currently not approved for use in food products .
Cosmetic and Personal Care Products
In cosmetics, sodium dehydroacetate serves as a preservative in formulations such as shower gels and creams. Its ability to prevent microbial contamination makes it suitable for personal care products that require a longer shelf life. The compound is effective against a variety of bacteria and fungi, contributing to product safety and stability .
Pharmaceutical Applications
Sodium dehydroacetate is utilized in the pharmaceutical industry as an excipient and preservative in various formulations. Its antimicrobial properties help maintain the integrity of active ingredients in medications, ensuring their efficacy over time. Additionally, it can be used in the synthesis of other pharmaceutical compounds .
Industrial Applications
Beyond food and cosmetics, sodium dehydroacetate finds applications in industrial settings, particularly as a biocide in water treatment processes. Its ability to inhibit microbial growth makes it valuable in maintaining hygiene standards in industrial water systems .
Research Applications
Recent studies have explored the crystallization behavior of sodium dehydroacetate, examining factors that influence its polymorphic forms. Understanding these properties can enhance its application efficiency in various fields, including pharmaceuticals and materials science .
Data Table: Summary of Applications
| Application Area | Description | Regulatory Status |
|---|---|---|
| Food Preservation | Used to inhibit bacterial and fungal growth; effective at low concentrations. | Approved (USA, China) |
| Cosmetics | Preservative in personal care products; prevents microbial contamination. | Approved |
| Pharmaceuticals | Acts as an excipient; maintains active ingredient efficacy. | Approved |
| Industrial | Biocide for water treatment processes; enhances hygiene standards. | Not specifically regulated |
| Research | Studies on crystallization behavior; informs applications across industries. | Ongoing research |
Case Studies
Case Study 1: Food Preservation Efficacy
A study conducted on the use of sodium dehydroacetate in meat products demonstrated significant reductions in microbial counts at concentrations as low as 0.075 g/kg. This finding supports its application as a safe and effective preservative in meat processing.
Case Study 2: Cosmetic Formulation Stability
In a formulation study involving shower gels containing sodium dehydroacetate, researchers observed enhanced product stability over a six-month period with no signs of microbial contamination or degradation of active ingredients.
Case Study 3: Environmental Impact Assessment
An environmental assessment evaluated the effects of sodium dehydroacetate on aquatic life, indicating no significant adverse effects on fish or algae at concentrations used in industrial applications .
Mechanism of Action
The antimicrobial activity of sodiumdehydroacetatemonohydrate is attributed to its ability to disrupt the cell membrane of microorganisms. It interferes with the metabolic processes of bacteria and fungi, leading to their inhibition or death. The compound targets the cell membrane and essential enzymes, disrupting their normal function and preventing microbial growth .
Comparison with Similar Compounds
Hydration State and Stability
Sodium dehydroacetate exists in multiple solid forms: monohydrate (commercially prevalent), dihydrate, and anhydrate. The monohydrate forms plate-like crystals under low supersaturation during cooling crystallization, while the dihydrate (needle-shaped, hollow crystals) forms under high supersaturation . The monohydrate is thermodynamically more stable, with dihydrate transforming into monohydrate over time under ambient conditions (25°C, 30% RH) . In contrast, sodium acetate trihydrate (NaC₂H₃O₂·3H₂O) retains three water molecules, dehydrating upon heating to form an anhydrous salt .
Table 1: Hydration States and Stability
Antimicrobial Efficacy and Spectrum
Sodium dehydroacetate monohydrate exhibits superior antimicrobial activity compared to traditional preservatives. It is 40–50× more effective against molds and 15–20× stronger against bacteria than sodium benzoate, with efficacy across a broad pH range (3–9) . In contrast, sodium benzoate and potassium sorbate require acidic conditions (pH <4.5) for optimal activity .
Table 2: Antimicrobial Efficacy Comparison
Solubility and pH Compatibility
The monohydrate’s high water solubility (1 g/3 mL) surpasses sodium benzoate (1 g/200 mL) and matches sodium acetate trihydrate (76 g/100 mL) . Its pH-independent efficacy allows use in diverse formulations, unlike parabens or sorbates, which degrade in alkaline conditions .
Table 3: Regulatory Status
Biological Activity
Sodium dehydroacetate monohydrate (SDM) is a compound recognized for its significant biological activity, particularly as a food preservative and antimicrobial agent. This article explores the biological properties of SDM, focusing on its efficacy against various microorganisms, its applications in food preservation, and relevant research findings.
- Molecular Formula : CHNaO·HO
- Molecular Weight : 208.14 g/mol
- Appearance : White to slightly brown crystalline powder
- CAS Number : 64039-28-7
Sodium dehydroacetate acts primarily as an antimicrobial agent by inhibiting the growth of bacteria, yeasts, and molds. Its mechanism involves the disruption of microbial metabolic processes, particularly through the inhibition of dehydrogenase enzymes, which are crucial for energy production in microorganisms . This broad-spectrum activity makes it a favorable alternative to traditional preservatives such as sodium benzoate and potassium sorbate.
Antimicrobial Efficacy
Research has demonstrated that sodium dehydroacetate exhibits potent antibacterial properties. A study comparing the antibacterial effects of sodium dehydroacetate with other preservatives found that it significantly outperformed potassium sorbate and sodium benzoate in inhibiting microbial growth at lower concentrations . The following table summarizes the antimicrobial activity against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Preservative |
|---|---|---|
| Escherichia coli | 0.1% | Potassium Sorbate |
| Staphylococcus aureus | 0.05% | Sodium Benzoate |
| Candida albicans | 0.1% | Potassium Sorbate |
| Aspergillus niger | 0.1% | Sodium Benzoate |
Applications in Food Preservation
Sodium dehydroacetate is widely used as a food preservative due to its effectiveness in extending shelf life and maintaining food quality. It is approved by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) as a safe food additive . Its application spans various food products, including:
- Dairy products
- Baked goods
- Beverages
- Processed meats
Case Studies
- Antibacterial Composite Films : A study investigated the incorporation of sodium dehydroacetate into polyethylene films for food packaging. The results indicated that films modified with sodium dehydroacetate exhibited enhanced physical properties and significant antibacterial activity against common foodborne pathogens .
- Comparative Analysis of Preservatives : Research conducted on the effectiveness of various preservatives highlighted that sodium dehydroacetate not only showed superior antibacterial properties but also had lower toxicity compared to traditional alternatives, making it suitable for health-conscious consumers .
Q & A
Basic Research Questions
Q. What standard analytical methods are used to distinguish Sodium Dehydroacetate Monohydrate from its anhydrous form in solid-state studies?
- Methodological Answer: X-ray powder diffraction (PXRD) is critical for differentiating polymorphs, as the monohydrate and anhydrous forms exhibit distinct diffraction patterns due to lattice variations. Thermogravimetric analysis (TGA) complements this by detecting mass loss corresponding to water release (~100–150°C for monohydrate), while anhydrous forms show no such loss. Scanning electron microscopy (SEM) further reveals morphological differences: monohydrate crystals are smoother, whereas anhydrous forms (via dehydration) exhibit rougher surfaces .
Q. How does the stability of the monohydrate form compare to the anhydrous form under varying humidity conditions?
- Methodological Answer: Dynamic vapor sorption (DVS) experiments quantify hygroscopicity. The monohydrate form is stable at 25°C and 60–80% relative humidity (RH), while anhydrous forms may absorb moisture to reconvert to monohydrate. Accelerated stability testing (40°C/75% RH for 3 months) coupled with PXRD confirms phase integrity. Anhydrous forms are preferable for high-temperature applications (>120°C) due to lower dehydration risks .
Q. What experimental conditions favor the crystallization of Sodium Dehydroacetate Monohydrate over dihydrate or anhydrous forms?
- Methodological Answer: Cooling crystallization in aqueous solutions at 10–15°C yields monohydrate, while rapid cooling (<5°C) promotes dihydrate formation. Stirring rates (200–400 rpm) and supersaturation control (0.8–1.2 g/mL) minimize impurities. Solvent-mediated transformation studies (e.g., ethanol/water mixtures) can isolate metastable dihydrate phases for structural comparison .
Q. Which in vitro models are suitable for preliminary assessment of its antimicrobial efficacy?
- Methodological Answer: Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Time-kill kinetics (0–24 hrs) quantify bactericidal vs. bacteriostatic effects. For fungi, agar diffusion assays with Candida albicans assess inhibition zones. Synergy with parabens or sorbates is tested via fractional inhibitory concentration (FIC) indices .
Advanced Research Questions
Q. How do phase transformation mechanisms between hydrate forms impact crystallization process design?
- Methodological Answer: Solid-state transitions (monohydrate → anhydrous) occur via thermal dehydration (TGA-DSC), while solution-mediated pathways involve dissolution-recrystallization. In situ Raman spectroscopy tracks molecular rearrangements during heating (25–150°C). Kinetic studies (Avrami-Erofeev models) quantify activation energy (~50–70 kJ/mol), informing industrial drying protocols to avoid unintended phase changes .
Q. How can contradictory findings between in vitro cytotoxicity (e.g., FL-cell inhibition) and in vivo safety (GRAS status) be reconciled?
- Methodological Answer: Dose-response discrepancies arise from assay conditions. For example, 1% Sodium Dehydroacetate causes FL-cell toxicity in vitro but is irrelevant to in vivo exposure (typical use: 0.6% in cosmetics). Comparative studies using 3D skin models (EpiDerm™) and OECD-compliant oral toxicity assays (90-day rodent studies) bridge this gap. Physiologically based pharmacokinetic (PBPK) modeling further contextualizes systemic exposure .
Q. What advanced spectroscopic techniques elucidate degradation pathways under oxidative stress?
- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS/MS) identifies degradation products (e.g., dehydroacetic acid) in accelerated oxidative conditions (40°C/75% RH with H2O2). Electron paramagnetic resonance (EPR) detects free radical intermediates. Stability-indicating methods (ICH Q2 validation) ensure specificity in quantifying degradation ≤0.1% .
Q. How does the hydrate form influence pharmacokinetics in aquatic toxicity models (e.g., zebrafish)?
- Methodological Answer: Zebrafish embryos (48–72 hpf) are exposed to monohydrate (0–100 mg/L) to assess LC50. Behavioral tracking (DanioVision™) quantifies hypoactivity, while histopathology (hematoxylin-eosin staining) examines gill and liver damage. Comparative studies with anhydrous forms require dissolution rate normalization (USP II dissolution apparatus) to isolate form-specific effects .
Q. What strategies resolve solubility limitations in aqueous formulations while preserving antimicrobial activity?
- Methodological Answer: Co-solvency (propylene glycol:water, 30:70 v/v) enhances solubility to ~15 mg/mL. Micellar encapsulation (Poloxamer 407) improves bioavailability without altering MICs. pH optimization (4.5–5.5) balances solubility and stability, as acidic conditions favor the undissociated antimicrobial form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
